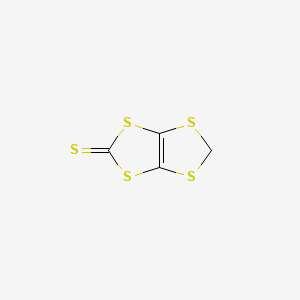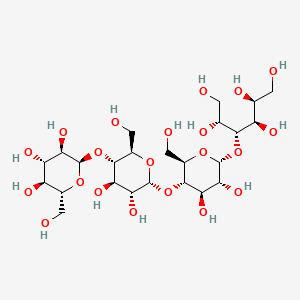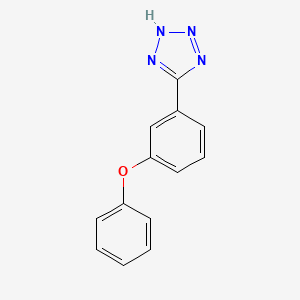
5-(3-Phenoxyphenyl)-1H-tetrazole
Descripción general
Descripción
5-(3-Phenoxyphenyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound features a phenoxyphenyl group attached to the tetrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
5-(3-Phenoxyphenyl)-1H-tetrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
Target of Action
Similar compounds such as permethrin, a pyrethroid, are known to act on the nerve cell membrane, specifically the sodium channel protein type 1 subunit alpha . This interaction disrupts the sodium channel current, which regulates the polarization of the membrane .
Mode of Action
For instance, permethrin acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
Similar compounds like λ-cyhalothrin, a synthetic pyrethroid insecticide, are degraded by bacteria through hydrolysis, yielding acid and alcohol moieties . This suggests that 5-(3-Phenoxyphenyl)-1H-tetrazole might also be metabolized through similar pathways.
Pharmacokinetics
A compound with a similar structure, (3-phenoxyphenyl)methanamine, has been reported to have high gastrointestinal absorption and is a blood-brain barrier permeant . It is also reported to be an inhibitor of CYP1A2 and CYP2C19 enzymes . These properties may influence the bioavailability of this compound.
Result of Action
Related compounds like permethrin have been reported to cause delayed repolarization and paralysis in pests .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, cypermethrin, a synthetic pyrethroid pesticide, is known to degrade easily on soil and plants but can remain effective for weeks when applied to indoor inert surfaces . Exposure to sunlight, water, and oxygen can accelerate its decomposition . Similar environmental factors might also influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as pyrethroids, interact with various enzymes and proteins
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 5-(3-Phenoxyphenyl)-1H-tetrazole is not well established. It is known that similar compounds, such as cypermethrin, act as neurotoxins in insects by disrupting the sodium channel current, leading to delayed repolarization and paralysis .
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they can degrade over time, with first-order half-lives under aerobic conditions ranging from 2.9 to greater than 200 days .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Related compounds have been shown to be highly toxic to mammals, fish, and bees .
Metabolic Pathways
Related compounds such as cypermethrin are known to be deactivated in humans by enzymatic hydrolysis to several carboxylic acid metabolites, which are eliminated in the urine .
Transport and Distribution
Related compounds have been shown to be non-systemic and non-volatile, acting by contact and ingestion .
Subcellular Localization
Related compounds have been shown to influence the activity or function of specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenoxyphenyl)-1H-tetrazole typically involves the reaction of 3-phenoxybenzyl chloride with sodium azide under appropriate conditions to form the tetrazole ring. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Phenoxyphenyl)-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the phenoxyphenyl moiety.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-1H-tetrazole: Lacks the phenoxy group, making it less hydrophobic and potentially less active in certain applications.
5-(4-Methoxyphenyl)-1H-tetrazole: Contains a methoxy group instead of a phenoxy group, which can alter its electronic properties and reactivity.
5-(3-Chlorophenyl)-1H-tetrazole: The presence of a chlorine atom can significantly change its chemical behavior and biological activity.
Uniqueness
5-(3-Phenoxyphenyl)-1H-tetrazole is unique due to the presence of the phenoxyphenyl group, which imparts distinct hydrophobic and electronic properties. This makes it a valuable compound for various applications, particularly in the design of new materials and therapeutic agents.
Propiedades
IUPAC Name |
5-(3-phenoxyphenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-6-11(7-3-1)18-12-8-4-5-10(9-12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNITQBHBADQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NNN=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426625 | |
| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-02-0 | |
| Record name | 5-(3-Phenoxyphenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374538-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-PHENOXYPHENYL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



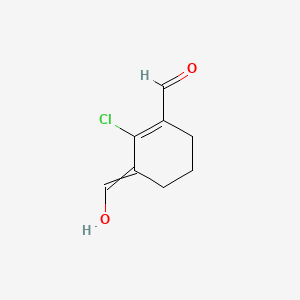
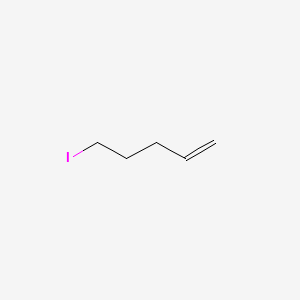

![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
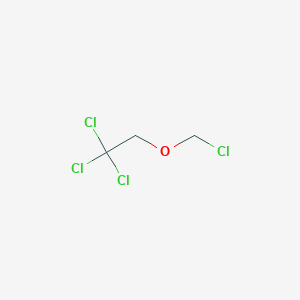
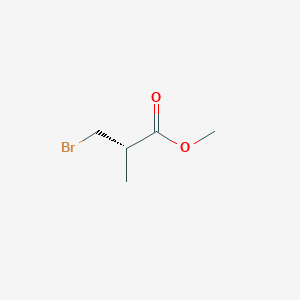
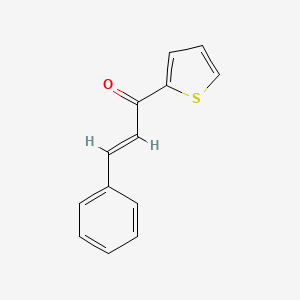
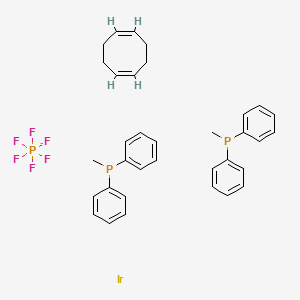
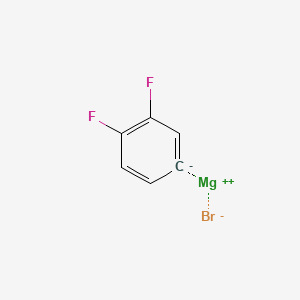

![Tris[bis(trimethylsilyl)amino] yttrium](/img/structure/B1588599.png)
